molecular formula C12H7BrF3NO2 B4566142 5-bromo-N-[4-(trifluoromethyl)phenyl]-2-furamide

5-bromo-N-[4-(trifluoromethyl)phenyl]-2-furamide

Cat. No.: B4566142
M. Wt: 334.09 g/mol
InChI Key: BEOOBZITBWPDNV-UHFFFAOYSA-N
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Description

5-bromo-N-[4-(trifluoromethyl)phenyl]-2-furamide is a useful research compound. Its molecular formula is C12H7BrF3NO2 and its molecular weight is 334.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.96123 g/mol and the complexity rating of the compound is 329. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

5-bromo-N-[4-(trifluoromethyl)phenyl]-2-furamide serves as a precursor in various chemical synthesis processes, including the production of complex molecules with potential applications in materials science and pharmaceuticals. For instance, it has been utilized in the palladium-catalyzed cyclization of bromoacrylamides with isocyanides to create substituted 2,5-diimino-furans, which can further act as precursors for maleamides (Huanfeng Jiang et al., 2014). This synthesis pathway highlights the compound's utility in developing new materials and chemicals through innovative chemical reactions.

Antimicrobial and Antipathogenic Activities

Research on derivatives similar to this compound has shown significant antimicrobial and antipathogenic activities. Thiourea derivatives, for example, have been explored for their interactions with bacterial cells, exhibiting significant effects particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains known for biofilm growth capabilities. These findings suggest a potential for developing novel antimicrobial agents with antibiofilm properties from furamide derivatives (Carmen Limban et al., 2011).

Anti-Bacterial Activities and Computational Validation

Further research into functionalized N-(4-bromophenyl)furan-2-carboxamide analogues has investigated their in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria. One study found these compounds effective against A. baumannii, K. pneumoniae, E. cloacae, and S. aureus, particularly highlighting the efficacy against NDM-positive bacteria A. baumannii compared to commercially available drugs. Computational docking studies and molecular dynamics (MD) simulations have validated these findings, emphasizing the compound's potential as a scaffold for developing new antibacterial drugs (A. Siddiqa et al., 2022).

Applications in Nanoparticle and Polymer Synthesis

The structural features of furamide derivatives facilitate their application in synthesizing nanoparticles and polymers with unique properties. For example, heterodifunctional polyfluorene building blocks, through Suzuki-Miyaura chain growth polymerization, have been used to create nanoparticles exhibiting bright fluorescence emission. This method allows for the tuning of emission wavelengths through energy transfer to dye labels, indicating the potential for creating materials with specific optical properties for use in electronics, bioimaging, or sensing applications (Christoph S. Fischer et al., 2013).

Properties

IUPAC Name

5-bromo-N-[4-(trifluoromethyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrF3NO2/c13-10-6-5-9(19-10)11(18)17-8-3-1-7(2-4-8)12(14,15)16/h1-6H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEOOBZITBWPDNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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